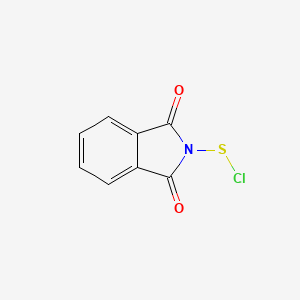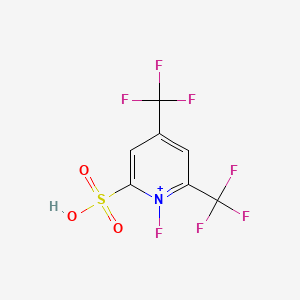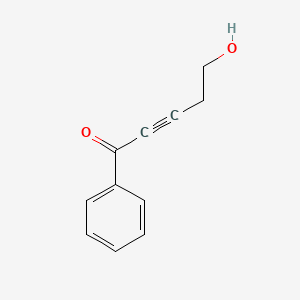
5-Hydroxy-1-phenylpent-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1-phenylpent-2-yn-1-one is an organic compound with the molecular formula C11H10O2 It is a member of the enynone family, characterized by the presence of both alkene and alkyne groups conjugated with a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-phenylpent-2-yn-1-one typically involves the reaction of phenylacetylene with propargyl alcohol in the presence of a base such as potassium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as palladium or copper can enhance the reaction efficiency. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-1-phenylpent-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: 5-Oxo-1-phenylpent-2-yn-1-one
Reduction: 5-Hydroxy-1-phenylpent-2-yn-1-ol
Substitution: 4-Bromo-5-hydroxy-1-phenylpent-2-yn-1-one
Applications De Recherche Scientifique
5-Hydroxy-1-phenylpent-2-yn-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-1-phenylpent-2-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-2-propyn-1-one
- 5-Hydroxy-2-pentyn-1-one
- 1-Phenyl-1-butyne-3-one
Uniqueness
5-Hydroxy-1-phenylpent-2-yn-1-one is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H10O2 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
5-hydroxy-1-phenylpent-2-yn-1-one |
InChI |
InChI=1S/C11H10O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,12H,5,9H2 |
Clé InChI |
ZFSZDUAJZZSEBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


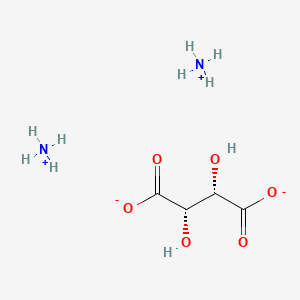
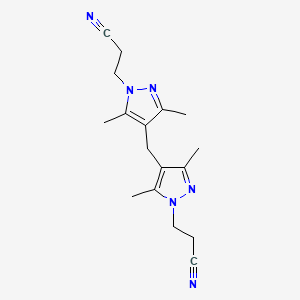
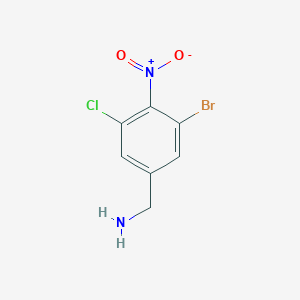
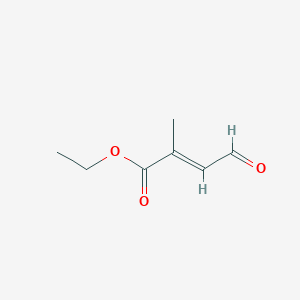
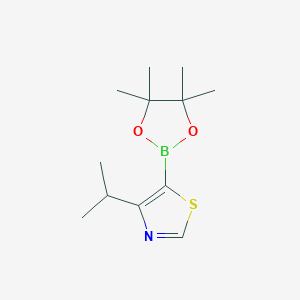
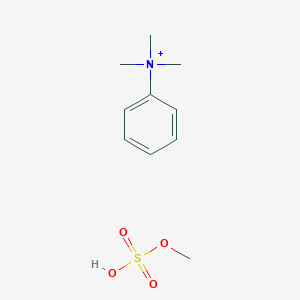

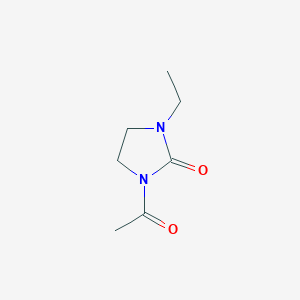


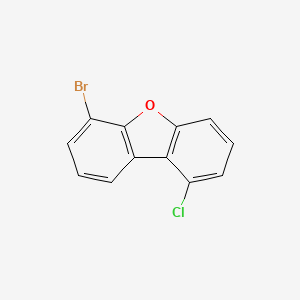
![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12826459.png)
